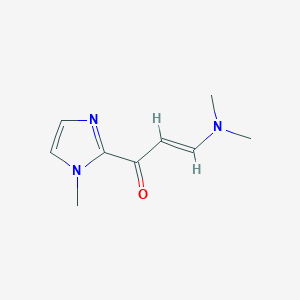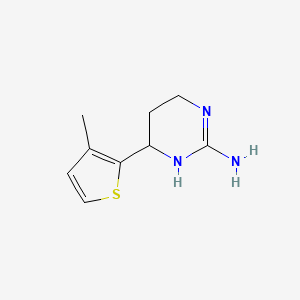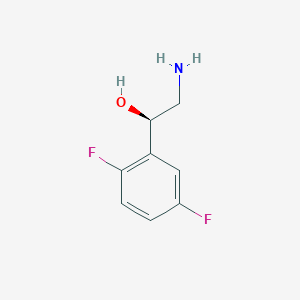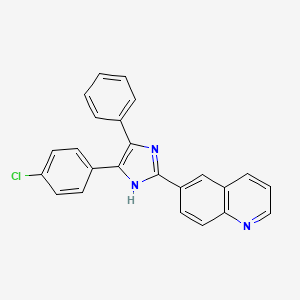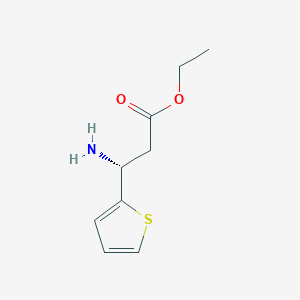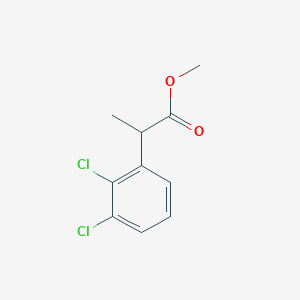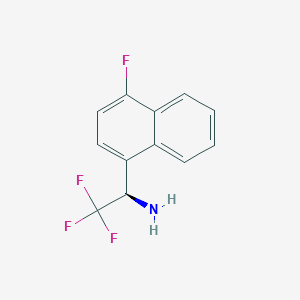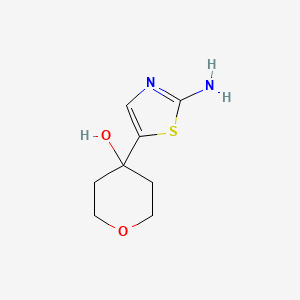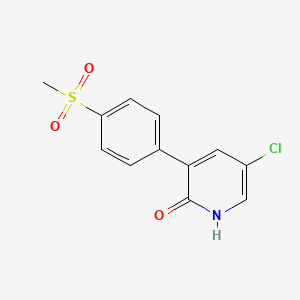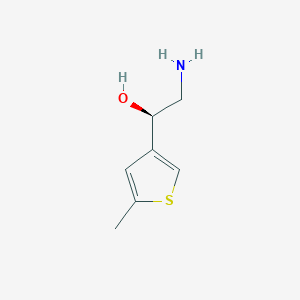
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and an amino alcohol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available.
Functionalization: The thiophene ring is functionalized to introduce the amino alcohol side chain. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, sulfonyl chlorides, or organometallic compounds.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its effects on biological systems and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Effects: The compound can exhibit various effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-1-(5-methylthiophen-3-yl)ethanol: A racemic mixture of the compound.
2-Amino-1-(thiophen-3-yl)ethanol: A similar compound without the methyl group on the thiophene ring.
Uniqueness
(1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the methyl group on the thiophene ring, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C7H11NOS |
|---|---|
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
(1R)-2-amino-1-(5-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-5-2-6(4-10-5)7(9)3-8/h2,4,7,9H,3,8H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
OKLNIHMSUUTXCT-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=CC(=CS1)[C@H](CN)O |
Kanonische SMILES |
CC1=CC(=CS1)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


